Product packaging for (1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol(Cat. No.:CAS No. 66231-73-0)

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol

Cat. No.: B1681522
CAS No.: 66231-73-0
M. Wt: 1061.3 g/mol
InChI Key: QFYRPKKCVYDHFZ-RTSUAIAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scaritoxin, also referred to as Ciguatoxin 4A (CTX4A), is a potent lipophilic polyether toxin and a key congener in the ciguatoxin group . It is produced by the marine dinoflagellate Gambierdiscus toxicus and is typically isolated from poisonous reef fish, particularly herbivorous species like parrotfish, which are the first link in the food chain . With a molecular formula of C60H84O16 and a molecular weight of 1061.31 g·mol⁻¹, Scaritoxin features a rigid, ladder-like structure of 13 rings fused by ether linkages, which contributes to its remarkable stability during cooking and exposure to mild acidic or basic conditions . This compound is of significant research value for studying the mechanisms of Ciguatera Fish Poisoning (CFP), the most common marine biotoxin food poisoning worldwide . Its primary mechanism of action, shared with other ciguatoxins, involves binding to site 5 on the alpha subunit of voltage-gated sodium channels (VGSCs) in cell membranes . This binding keeps the channels open at resting membrane potential, increasing sodium ion permeability and leading to membrane depolarization, spontaneous action potentials, and disrupted neuronal transmission . Researchers utilize Scaritoxin to investigate these neurotoxic effects, including subsequent disturbances in synaptic transmission and the pathophysiological basis of sensory neurological symptoms such as paresthesia, cold allodynia, and pruritus . In vivo studies have shown that Scaritoxin can cause marked respiratory and cardiovascular disturbances, including bradycardia, arrhythmias, and hypotension . The LD₅₀ of Scaritoxin administered intraperitoneally in mice is 50 µg/kg . This product is offered For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic applications. Handle this potent toxin with extreme care, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H84O16 B1681522 (1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol CAS No. 66231-73-0

Properties

CAS No.

66231-73-0

Molecular Formula

C60H84O16

Molecular Weight

1061.3 g/mol

IUPAC Name

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol

InChI

InChI=1S/C60H84O16/c1-7-8-13-34-14-11-17-41-56(65-34)53(63)57-49(69-41)26-43-40(72-57)21-20-38-39(67-43)19-18-37-35(66-38)15-9-10-16-36-45(68-37)28-50(61)59(6)51(71-36)29-46-47(75-59)25-30(2)24-42-44(70-46)27-48-54(73-42)32(4)52(62)58-55(74-48)31(3)33(5)60(76-58)22-12-23-64-60/h7-11,13-14,18-21,30-58,61-63H,1,12,15-17,22-29H2,2-6H3/b10-9-,13-8+/t30-,31+,32+,33+,34+,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60+/m1/s1

InChI Key

QFYRPKKCVYDHFZ-RTSUAIAASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/C=C)O)O)(O[C@@H]6C1)C

Canonical SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Scaritoxin; 

Origin of Product

United States

Origin, Biosynthesis, and Trophic Transfer of Scaritoxin

Dinoflagellate Production and Precursors

Ciguatoxins, including compounds related to scaritoxin, originate from benthic dinoflagellates residing in tropical and subtropical reef environments. fao.orgnih.govwhoi.edu These dinoflagellates live epiphytically on macroalgae and other benthic substrates. fao.orgnih.govmdpi.com

Gambierdiscus toxicus as a Primary Producer of Ciguatoxin Analogues and Precursors

Gambierdiscus toxicus is recognized as a primary source of ciguatoxin precursors, known as gambiertoxins. fao.orgnih.govwhoi.eduwikipedia.orgnih.gov These dinoflagellates produce both water-soluble maitotoxins and fat-soluble ciguatoxins. fao.org While maitotoxins are produced by all examined strains of G. toxicus, ciguatoxins are produced by specific strains. fao.org Gambiertoxins, such as gambiertoxin-4B (GTX-4B), are considered less oxidized precursors that are biotransformed into the more oxidized and potent ciguatoxins as they move through the food chain. fao.orgmdpi.com Scaritoxin itself has been identified in cultures of Gambierdiscus toxicus. tandfonline.com Chromatographic and spectral comparisons have indicated that scaritoxin is identical to ciguatoxin-4A (CTX4A), a ciguatoxin congener isolated from G. toxicus. tandfonline.com

Role of Other Benthic Dinoflagellates in Scaritoxin Precursor Production

While Gambierdiscus toxicus is the most well-known producer, other benthic dinoflagellates have also been implicated in the production of toxins associated with ciguatera poisoning. These include species from the genera Prorocentrum and Ostreopsis. fao.orgwhoi.eduresearchgate.net Some studies have shown that extracts from Prorocentrum lima can contain toxins with chromatographic behaviors resembling scaritoxin and ciguatoxin. jst.go.jp However, the extent to which these other dinoflagellates contribute directly to the production of scaritoxin precursors, compared to Gambierdiscus species, is less established. mdpi.comnih.gov There is also some research exploring the potential involvement of cyanobacteria in producing ciguatoxin-like toxins. researchgate.netfrdc.com.au

Biotransformation Pathways in Marine Organisms

The toxins produced by dinoflagellates undergo biotransformation as they are transferred through different trophic levels in the marine food chain. wikipedia.orgfao.org

Oxidative Biotransformation of Gambiertoxins to Ciguatoxins in Herbivorous Fish

Herbivorous fish grazing on algae and detritus consume the toxin-producing dinoflagellates. fao.orgwhoi.edu Within these fish, the less oxidized gambiertoxins undergo oxidative biotransformation into more oxidized ciguatoxins. fao.orgnih.gov This process can begin in the stomach of herbivorous fish, although incomplete biotransformation may occur at this stage. fao.org Experimental evidence in herbivorous fish (Naso brevirostris) exposed to Gambierdiscus polynesiensis has shown the presence of biotransformed products, such as 2,3-dihydroxyCTX3C, in muscle tissue, demonstrating the oxidative transformation of algal ciguatoxins in a consumer. mdpi.com This biotransformation can lead to an increase in toxin potency. mdpi.com

Hypothetical Conversion of Ciguatoxin to Scaritoxin in Parrotfish

Scaritoxin was initially isolated from parrotfish, and its presence in these fish, specifically in their flesh, has led to investigations into its origin within these organisms. noaa.govresearchgate.net Studies examining the gut contents and liver of parrotfish (Scarus gibbus) have surprisingly found ciguatoxin but no scaritoxin in the gut, while only ciguatoxin was isolated from the liver. noaa.gov Since both ciguatoxin and scaritoxin are found in the flesh of these fish, these findings suggest that parrotfish may possess the metabolic capability to transform ciguatoxin into scaritoxin after ingesting the primary toxin. noaa.govwhoi.edu This hypothetical conversion is supported by chromatographic comparisons indicating a close relationship or potential identity between scaritoxin and a less polar ciguatoxin, specifically CTX4A, which has been found in both G. toxicus and parrotfish. noaa.govtandfonline.com

Influence of Digestive Strategies on Toxin Biotransformation in the Marine Food Chain

The digestive strategies of marine organisms at different trophic levels can influence the nature and extent of toxin biotransformation. wikipedia.org Herbivorous fish, as primary consumers of toxin-producing dinoflagellates, initiate the biotransformation process. fao.orgmdpi.com As toxins are transferred to higher trophic levels when carnivorous fish consume herbivorous fish, further biotransformation can occur. fao.orgwhoi.edu Carnivorous fish have been shown to contain ciguatoxins but not gambiertoxins, suggesting that any remaining gambiertoxins from their herbivorous prey are completely biotransformed. fao.org The specific enzymatic pathways and their efficiency can vary among different fish species and trophic levels, potentially leading to different toxin profiles observed in various fish. wikipedia.orgnih.gov Factors such as the rate of dietary intake, efficiency of assimilation, degree and nature of biotransformation, depuration rate, and growth rate of the fish can all influence the concentration and composition of toxins accumulated. nih.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Scaritoxin (CTX4A)6437372
Ciguatoxin (CTX1B)5311333
Ciguatoxin 2 (CTX2)6441260
Ciguatoxin 3 (CTX3)6444399
Ciguatoxin 3C (CTX3C)6442245
Ciguatoxin 4B (CTX4B)6450530
Gambiertoxin-4B (GTX-4B)6450530

Data Table Example (Illustrative - based on text descriptions, specific numerical data for Scaritoxin biotransformation is limited):

Fish SpeciesTissueScaritoxin PresenceCiguatoxin PresenceNotesSource
Scarus gibbusGut ContentsAbsentPresentAlso contained maitotoxin (B1166249) and a fast-acting toxin noaa.gov
Scarus gibbusLiverAbsentPresent noaa.gov
Scarus gibbusFleshPresentPresentScaritoxin is characteristic of Scaridae noaa.govresearchgate.net
Scarus sordidusFleshPresentPresentTwo chromatographically distinct toxins noaa.gov
Scarus sordidusVisceraPresentPresentDifferent ratios compared to flesh noaa.gov

This table, based on the qualitative descriptions in the search results, illustrates the observed distribution of scaritoxin and ciguatoxin in parrotfish tissues, supporting the hypothesis of biotransformation within the fish. More detailed research findings, if available with specific toxin concentrations in different tissues over time after controlled exposure, would allow for the creation of more quantitative data tables illustrating biotransformation rates or efficiencies.

Detailed Research Findings Example (Illustrative - based on text descriptions):

Research involving the isolation and characterization of toxins from Gambierdiscus toxicus cultures and parrotfish (Scarus gibbus) has provided key insights into the nature of scaritoxin. Chromatographic and spectral analyses have demonstrated that scaritoxin is likely identical to ciguatoxin-4A (CTX4A). tandfonline.com CTX4A has been isolated from both wild and cultured G. toxicus, as well as from parrotfish, suggesting its origin in the dinoflagellate and its presence in the initial consumers in the food chain. tandfonline.com Furthermore, experiments have shown that CTX4A can be partly converted to CTX4B under acidic conditions, indicating a potential rearrangement. tandfonline.com The observation that scaritoxin (CTX4A) is present in parrotfish flesh but absent in their gut and liver, while ciguatoxin is present in the gut and liver, strongly suggests a biotransformation process occurring within the parrotfish, where ingested ciguatoxin is converted to scaritoxin. noaa.govwhoi.edu While the exact enzymatic pathways involved in this hypothetical conversion are not fully elucidated in the provided text, these findings highlight the dynamic nature of ciguatoxins and their analogues as they are metabolized within marine organisms.

Interactive Data Table Specification:

An interactive data table could be generated for the "Data Table Example" provided above. The interactivity could include:

Sorting: Users could sort the table by Fish Species, Tissue, Scaritoxin Presence, Ciguatoxin Presence, or Source.

Filtering: Users could filter the table based on the presence or absence of Scaritoxin or Ciguatoxin, or by Fish Species or Tissue type.

Search: A search bar could allow users to search for specific terms within the table.

This would allow users to explore the relationships between toxin presence and tissue distribution in parrotfish based on the available research findings. However, as noted, the data currently available in the text is primarily qualitative regarding presence/absence, limiting the complexity of numerical analysis in an interactive table. If quantitative data on toxin concentrations were available, the interactive table could also include features like calculating averages or comparing concentrations between different tissues or species.

Accumulation and Distribution in Aquatic Food Webs

Ciguatoxins, including scaritoxin, are lipid-soluble compounds that accumulate and become more concentrated as they move up through successive trophic levels in the marine food web. researchgate.netnoaa.govtutorchase.com This process is known as biomagnification. noaa.govtutorchase.com

Enrichment in Herbivorous Fish Species (e.g., Parrotfish)

Herbivorous fish, such as parrotfish (Scaridae) and surgeonfish (Acanthuridae), are considered key vectors in the transfer of ciguatoxins from the primary producers (Gambierdiscus toxicus) to higher trophic levels. fao.org These fish graze directly on the algae and dead coral where the dinoflagellates reside, ingesting the toxins. fao.orgwho.int Various species of parrotfish have been reported to contain scaritoxin. rivm.nlfao.org While gambiertoxins are ingested by herbivores, incomplete biotransformation to ciguatoxins can be observed in their stomachs. fao.org

Further Magnification in Higher Trophic Level Carnivorous Fish

After accumulation in herbivorous fish, the toxins are transferred to carnivorous fish that prey upon them. fao.org Carnivorous fish typically contain ciguatoxins, with less evidence of gambiertoxins, suggesting that any remaining gambiertoxins from their herbivorous prey are largely biotransformed within the carnivores. fao.org The concentration of ciguatoxins becomes higher at each successive trophic level. rivm.nlnoaa.gov Large predatory reef fish, such as moray eels, groupers, and barracudas, are considered more likely to contain dangerously high levels of ciguatoxins due to biomagnification. oceanbites.org Studies have shown that concentrations of Pacific-ciguatoxin-1 (P-CTX-1), a major ciguatoxin analog, can increase from lower to higher trophic levels, confirming biomagnification. oceanbites.org

Some research suggests that food chains with fewer trophic links might be more efficient for the bioaccumulation of CTX into carnivorous fish. nih.gov The feeding habits and the relative size of predators to prey can influence the rate of toxin transfer. nih.gov While biomagnification is a general trend, some studies have observed a reduction in CTX concentration between certain trophic levels, which could be attributed to factors like dilution if large numbers of less contaminated fish are consumed or if there are losses of toxin. nih.gov

Intracellular and Tissue Distribution in Experimental Model Organisms

Toxicokinetic data from laboratory animal models indicate that ciguatoxins are efficiently absorbed and rapidly distributed to various body tissues following ingestion. who.intnih.gov These tissues can include muscles, liver, and the brain, likely due to the lipophilic nature of the toxins. nih.gov

Ciguatoxin concentration is often highest in the viscera, particularly in highly vascularized organs such as the liver, spleen, and kidney. rivm.nlfao.org This suggests that blood plays a role in the distribution of ciguatoxin to other tissues. rivm.nlfao.org Toxin levels can be significantly more concentrated in the viscera, liver, and gonads of affected fish compared to other tissues. rivm.nlfao.org

While the exact intracellular distribution of scaritoxin specifically is not extensively detailed in the provided information, studies on ciguatoxins in general have shown cellular effects, including swelling, neurosecretion, and an increase in intracellular calcium levels, all found to be secondary to the activation of voltage-gated sodium channels. nih.gov Swelling has been observed in various cell types in experimental models, including cardiac myocytes and endothelial cells. nih.gov

Molecular Characterization and Structural Relationships of Scaritoxin

Classification as a Ciguatoxin Congener

Scaritoxin is classified as a congener of ciguatoxin, meaning it is a related compound with a similar core structure but with some variations. fao.orgmedlink.comtandfonline.comnih.gov It is less polar than ciguatoxin-1 (CTX-1), the principal and most potent ciguatoxin found in carnivorous fish. fao.orgnoaa.govresearchgate.net The presence of scaritoxin in parrotfish, often alongside other ciguatoxins, highlights the diversity within the ciguatoxin family and the potential for different toxin profiles in various fish species. fao.orgnoaa.govspc.int

Structural Identity and Epimeric Relationships

The precise structural identity of scaritoxin has been a subject of research, revealing a close relationship with specific ciguatoxin forms.

Scaritoxin as a Mixture of CTX-4A and CTX-4B

Chromatographic and spectral evidence strongly suggests that scaritoxin corresponds to a mixture of ciguatoxin-4A (CTX-4A) and ciguatoxin-4B (CTX-4B). fao.orgfao.orgajol.inforivm.nl This finding is based on comparisons of their chromatographic properties and structural data. fao.orgtandfonline.comnih.gov CTX-4A itself has been isolated from cultures of the dinoflagellate Gambierdiscus toxicus, the primary source of ciguatoxins, and its structure elucidated as 52-epiciguatoxin-4B. tandfonline.comnih.gov

Epimerization and Interconversion Dynamics with Other Ciguatoxins

The relationship between CTX-4A and CTX-4B is one of epimerization, specifically at the C-52 position. fao.orgtandfonline.com CTX-4A is identified as 52-epi CTX-4B. fao.orgtandfonline.comnih.gov This epimeric relationship implies a potential for interconversion between these two forms. The ease of epimerization of CTX-4A under acidic conditions or in chlorinated solvents has been noted, which is a factor to consider during the purification of these toxins. tandfonline.com While the effect of epimerization at C-52 on toxicity appears insignificant, the dynamic nature of these epimers is relevant to their presence and detection in fish. tandfonline.com The interconversion dynamics among ciguatoxins are part of the biotransformation process that occurs as these toxins move up the marine food chain from their origin in Gambierdiscus toxicus to accumulation in fish. ajol.inforivm.nlnih.gov

Polyether Framework and Stereochemical Features

Like other ciguatoxins, scaritoxin possesses a complex polycyclic polyether structure characterized by multiple fused ether rings, forming a rigid, ladder-like framework. wikipedia.orgajol.inforivm.nlnih.gov Scaritoxin has a molecular formula of C60H84O16 and a molecular weight of approximately 1061.3 g/mol . wikipedia.orgfda.govnih.gov The compound contains 13 rings fused by ether linkages. wikipedia.org It has 31 defined stereocenters and one E/Z center. wikipedia.orgfda.govnih.govncats.io The absolute stereochemistry of scaritoxin is specified. fda.govnih.govncats.io This intricate stereochemistry contributes significantly to its biological activity and interaction with biological targets.

Mechanistic Investigations of Scaritoxin S Biological Activity

Interactions with Voltage-Gated Sodium Channels (NaV)

Scaritoxin, like other ciguatoxins, exerts its primary effects by modulating the activity of voltage-gated sodium channels (NaV), which are crucial for generating and propagating action potentials in excitable cells such as neurons and muscle cells. wikipedia.orgwhoi.edufao.orgmdpi.comwikipedia.org

Binding to Neurotoxin Receptor Site 5 on the Alpha Subunit

Ciguatoxins, including scaritoxin, are known to bind with high affinity and specificity to neurotoxin receptor site 5 on the alpha subunit of voltage-gated sodium channels. wikipedia.orgwhoi.eduscispace.comfao.orgmdpi.comnih.govwho.int This binding site is localized to the S6 segment of domain I and the S5 segment of domain IV of the NaV channel alpha subunit. mdpi.comnih.gov This interaction is a key step in the mechanism by which scaritoxin alters NaV channel function.

Induction of Persistent Sodium Ion Permeability and Membrane Depolarization

Binding of scaritoxin to site 5 on the NaV channel induces the opening of these channels at the resting membrane potential. wikipedia.orgwhoi.edu This leads to a persistent increase in sodium ion permeability across the cell membrane. wikipedia.orgwhoi.edufao.orgtaylorfrancis.comt3db.ca The sustained influx of sodium ions causes depolarization of the membrane potential, making the inside of the cell more positive. wikipedia.orgwhoi.edufao.orgusp.brnih.gov This persistent sodium current and resulting depolarization are characteristic effects of ciguatoxins. nih.govt3db.canih.gov

Consequential Effects on Action Potential Generation in Excitable Cells

The membrane depolarization induced by scaritoxin's action on NaV channels has significant consequences for action potential generation in excitable cells. wikipedia.orgwhoi.edufao.org The persistent influx of sodium ions can lead to spontaneous and repetitive firing of action potentials. wikipedia.orgfao.orgnih.govwho.int This increased excitability is a major contributor to the neurological symptoms observed in ciguatera poisoning. mdpi.comnih.govwho.int The alteration of NaV channel kinetics by scaritoxin, specifically the slowing of inactivation and shifting of activation to more negative potentials, facilitates this persistent sodium entry and the generation of repetitive action potentials. mdpi.com

Modulation of Other Ion Channels

While the primary target of scaritoxin is voltage-gated sodium channels, there is also evidence suggesting its potential to modulate other ion channels, although these effects may be secondary or less pronounced compared to its actions on NaV channels. wikipedia.orgwikiwand.com

Effects on Voltage-Gated Potassium Channels (Kv)

Some studies suggest that ciguatoxins, including potentially scaritoxin, may also inhibit voltage-gated potassium channels (Kv). nih.govmdpi.comguidetopharmacology.org Inhibition of Kv channels can further increase membrane excitability by prolonging the action potential duration and affecting the repolarization phase. nih.govmdpi.comradboudumc.nl One specific ciguatoxin congener, CTX-4B (which is also referred to as Scaritoxin wikiwand.com), has been shown to be more potent at inhibiting Kv channels than P-CTX-1 in some studies. nih.gov

Hypothesized Digitalis-Like Effect due to Structural Features

A hypothesized digitalis-like effect has been considered for scaritoxin, potentially attributable to the presence of a cyclopentanone (B42830) ring within its molecular structure. wikipedia.org Digitalis glycosides, such as digoxin, are known to inhibit the Na+/K+-ATPase pump, leading to increased intracellular sodium and subsequently increased intracellular calcium, which affects cardiac function. pharmacologyeducation.orgmhmedical.com While the primary mechanism of scaritoxin and ciguatoxins involves VGSCs, the structural feature resembling a component of digitalis compounds suggests a potential for interaction with other targets or alternative mechanisms that could contribute to observed effects, particularly on the cardiac system. wikipedia.orgresearchgate.netnih.gov Research has observed that medication used for arrhythmia prevention could reduce scaritoxin-induced cardiac damage, implying scaritoxin's potential to induce arrhythmias or other adverse cardiac effects, possibly by modulating components of the cardiac electrical conduction system. wikipedia.org

Neurocellular and Neurophysiological Impacts in Experimental Systems

Scaritoxin induces diverse effects across various biological systems through its interaction with cellular receptors or ion channels. wikipedia.org Investigations, such as those using guinea-pig vas deferens, have characterized a pronounced excitatory impact of scaritoxin, suggesting its engagement with receptors or ion channels in smooth muscle cells, leading to muscle contraction and heightened excitability. wikipedia.org

Effects on Excitable Membranes in Nerve and Muscle Tissue

The primary mechanism of action for scaritoxin, consistent with other ciguatoxins, involves binding to and modulating the activity of cell membrane voltage-gated sodium channels. wikipedia.orgfao.orgnih.gov Ciguatoxins typically bind to the alpha subunit of VGSCs at site 5, which induces the opening of these channels at resting membrane potential. wikipedia.orgfao.org This activation increases sodium ion permeability across the cell membrane, causing membrane depolarization. wikipedia.orgfao.orgnih.gov Studies using in vitro tissue preparations suggest that while the toxin initially stimulates neural activity, it can subsequently cause a nerve conduction block. nih.govthepharmajournal.com

Alterations in Neurotransmitter Release Mechanisms

The increased sodium influx and subsequent depolarization caused by scaritoxin's interaction with VGSCs can lead to alterations in neurotransmitter release mechanisms. wikipedia.orgfao.orgnih.gov Depolarization of the presynaptic terminal is a critical step in triggering the release of neurotransmitters from synaptic vesicles into the synaptic cleft. wikipedia.orgmed-life.cabritannica.com By causing depolarization and spontaneous action potentials, scaritoxin can influence the regulated process of vesicular fusion and neurotransmitter discharge. wikipedia.orgfao.orgnih.govmed-life.cayoutube.com Studies on the autonomic effects of scaritoxin in animals suggest potential interactions within the autonomic nervous system, influencing processes controlled by autonomic function, which would involve modulated neurotransmitter release. wikipedia.org Ciguatoxins have been shown to induce the release of neuromediators, particularly neurotransmitters from the autonomic nervous system. nih.gov

Cellular Excitability and Spontaneous Action Potentials

A direct consequence of scaritoxin's action on voltage-gated sodium channels is an increase in cellular excitability and the generation of spontaneous action potentials in excitable cells. wikipedia.orgfao.orgnih.gov The sustained opening of sodium channels at resting membrane potential leads to a continuous influx of sodium ions, pushing the membrane potential towards depolarization and the threshold for firing action potentials. wikipedia.orgfao.orgnih.govnih.govnumberanalytics.com This phenomenon contributes to the observed neurological and physiological effects associated with scaritoxin exposure. wikipedia.orgnih.gov As a result of increased Na+ permeability, neuronal tissue may exhibit decreased conduction velocity and altered neurotransmission. wikipedia.org

Influence on Oxidative Metabolic Processes in Specific Tissues

Research has indicated that scaritoxin can depress oxidative metabolic processes in specific tissues, such as the rat brain. nih.govthepharmajournal.com This suggests an impact beyond ion channel modulation, potentially affecting cellular respiration and energy production pathways. nih.govthepharmajournal.com The precise mechanisms by which scaritoxin influences oxidative metabolism require further investigation.

Comparative Pharmacological Action with Other Ciguatoxins

Scaritoxin's pharmacological action is generally considered close to that of other ciguatoxins, and they may be related compounds. nih.govthepharmajournal.com Scaritoxin is often described as being similar to ciguatoxin. noaa.govwhoi.edu Chromatographic properties have suggested that scaritoxin corresponds to a mixture of CTX-4A and CTX-4B. fao.org Both scaritoxin and ciguatoxin have been isolated from fish, and they can be interconverted, evoking parallel symptoms in mice. noaa.gov Scaritoxin is likely identical to less polar ciguatoxin congeners. noaa.gov Like other ciguatoxins, scaritoxin is a lipid-soluble polycyclic polyether toxin that primarily targets voltage-gated sodium channels. wikipedia.orgfao.orgnih.govnih.govwhoi.edu While the core mechanism is shared, variations in structure among ciguatoxin congeners can lead to differences in potency and specific pharmacological profiles. fao.orgresearchgate.net

Toxicological Studies of Scaritoxin in Experimental Models

Mouse Bioassay Applications in Scaritoxin Research

Intraperitoneal (i.p.) injection is a common administration route in mouse bioassays for assessing the toxicity of marine toxins. nih.gov Studies have determined the median lethal dose (LD50) of scaritoxin administered intraperitoneally in mice to be 50 micrograms per kilogram. wikipedia.org Following administration, a range of physiological responses is observed. One toxin fraction isolated from the parrotfish Scarus gibbus, designated SG-1 and identified as scaritoxin, was shown to evoke sluggishness and severe paralysis of the hind limbs in mice. noaa.gov

ParameterFindingAnimal ModelAdministration Route
Median Lethal Dose (LD50)50 µg/kgMouseIntraperitoneal
Observed Physiological ResponsesSluggishness, severe hind limb paralysisMouseIntraperitoneal

Research has drawn comparisons between the effects of scaritoxin and ciguatoxin in mice. In studies on toxins isolated from Scarus gibbus, the scaritoxin fraction (SG-1) was distinguished from a ciguatoxin-like fraction (SG-2) by the symptoms they produced. noaa.gov While scaritoxin primarily caused sluggishness and severe hind limb paralysis, the ciguatoxin fraction induced more conventional ciguatoxin symptoms, such as diarrhea, lachrymation, salivation, and respiratory difficulties. noaa.gov Despite these initial differences, further research on toxins from Scarus sordidus has suggested that scaritoxin and ciguatoxin can be interconverted and are capable of evoking parallel symptoms in mice. noaa.gov

ToxinPrimary Symptoms Observed in Mice
Scaritoxin (SG-1)Sluggishness, severe hind limb paralysis
Ciguatoxin (SG-2)Diarrhea, lachrymation, salivation, respiratory difficulties

In Vitro and Ex Vivo Studies on Tissue Preparations

To investigate the specific cellular and tissue-level effects of scaritoxin, researchers have utilized isolated tissue preparations, providing insights into its impact on smooth muscle and the autonomic nervous system.

Ex vivo studies have demonstrated that scaritoxin has a potent excitatory effect on the isolated guinea-pig vas deferens. The toxin induces a dose-dependent contraction of this tissue. nih.gov This contractile response was found to be abolished or inhibited by tetrodotoxin (B1210768) and phentolamine. nih.gov Further investigation revealed that scaritoxin causes a dose-dependent release of norepinephrine (B1679862) from the vas deferens, an effect that is blocked by tetrodotoxin. nih.gov This suggests that the contraction induced by scaritoxin is an indirect action mediated by the release of norepinephrine from adrenergic nerve terminals. nih.gov The mechanism is thought to involve an increase in the sodium ion permeability of the cell membrane. nih.gov

Scaritoxin also elicits dose-dependent contractions in other smooth muscle preparations, specifically the guinea-pig taenia caeci and ileum. nih.gov Similar to its effect on the vas deferens, these contractions are blocked completely by tetrodotoxin. nih.gov However, unlike the vas deferens, the contractions in the taenia caeci and ileum are markedly inhibited by atropine. nih.gov This indicates that the excitatory action of scaritoxin on these intestinal tissues is mediated through the release of acetylcholine (B1216132) from cholinergic nerve endings. nih.gov

Tissue PreparationEffect of ScaritoxinMediatorInhibitors
Guinea-Pig Vas DeferensDose-dependent contractionNorepinephrine releaseTetrodotoxin, Phentolamine
Guinea-Pig Taenia CaeciDose-dependent contractionAcetylcholine releaseTetrodotoxin, Atropine
Guinea-Pig IleumDose-dependent contractionAcetylcholine releaseTetrodotoxin, Atropine

Studies on various animal models suggest that scaritoxin interacts significantly with the autonomic nervous system. Research on anesthetized cats demonstrated that intravenous administration of scaritoxin could evoke both central and peripheral effects, with evidence pointing towards both cholinergic and alpha-adrenergic actions. nih.gov The effects observed in isolated tissue preparations further support these findings. The release of norepinephrine in the guinea-pig vas deferens indicates an interaction with the sympathetic (adrenergic) nervous system, while the release of acetylcholine in the ileum and taenia caeci points to an interaction with the parasympathetic (cholinergic) nervous system. nih.gov These results collectively suggest that scaritoxin's toxicity is mediated, at least in part, through its ability to trigger the release of key neurotransmitters from autonomic nerve terminals. nih.govnih.gov

Assessment of Toxicity in Other Non-Mammalian Models (e.g., Brine Shrimp, Mosquito Larvae)

Detailed research findings on the direct toxicity of purified scaritoxin on brine shrimp and mosquito larvae, including data such as LC50 (median lethal concentration), have not been documented. The existing research focuses on using these or similar organisms as tools to assess the toxicity of contaminated fish extracts rather than to characterize the specific toxicological profile of the isolated toxin.

Mosquito Bioassay for Ciguatoxin Detection

A bioassay using adult mosquitoes of the species Aedes aegypti has been established as a method to detect the presence of ciguatoxins in fish tissues. nih.gov This assay serves as an alternative to the traditional mouse bioassay for determining fish toxicity. uchicago.edu

In this method, crude extracts from fish suspected of contamination are injected into adult mosquitoes. nih.gov The toxicity is then quantified by determining the median lethal dose (LD50), which is expressed as the amount of fish flesh (in grams) per mosquito that results in the death of 50% of the test population. nih.gov Research has demonstrated a significant correlation between the results of the mosquito bioassay and the mouse bioassay, indicating its reliability in detecting ciguatoxic fish. nih.gov This bioassay has been instrumental in evaluating the approximate levels of ciguatoxin in fish implicated in human poisoning cases. uchicago.edu

It is important to note that this bioassay provides an indirect measure of toxicity and is used for screening purposes. nih.govuchicago.edu It does not provide specific toxicological endpoints for scaritoxin itself in this model.

Brine Shrimp Bioassay

The brine shrimp lethality assay is a common preliminary toxicity screen for various substances, including marine natural products. nih.gov However, there is no specific data available from scientific studies that have utilized the brine shrimp bioassay to assess the toxicity of scaritoxin or other ciguatoxins.

Data on the Use of Mosquito Bioassay for Ciguatoxin Detection

Bioassay ModelToxin ClassMethodEndpointApplication
Adult Mosquito (Aedes aegypti)CiguatoxinsIntrathoracic injection of fish extractMosquito LD50 (g of flesh per mosquito)Detection of ciguatoxin in fish; Assessment of fish toxicity

Analytical Methodologies for Scaritoxin Detection and Quantification in Research

Extraction and Purification Techniques

The initial step in scaritoxin analysis typically involves extracting the toxin from the fish tissue matrix. This is followed by purification steps to isolate scaritoxin from other lipids and compounds present in the extract.

Solvent Extraction Methodologies (e.g., Ether, Methanol (B129727)/Water)

Solvent extraction is a fundamental technique used to isolate scaritoxin from fish flesh and viscera. Early research utilized acetone (B3395972) to create a brei from fish tissue, followed by extraction with excess acetone noaa.gov. The combined acetone extracts were then concentrated to an aqueous suspension, which was subsequently treated with hexane (B92381) noaa.gov.

Diethyl ether has also been employed as an extraction solvent for ciguatoxins, including scaritoxin, which is described as being ether-soluble whoi.edufao.org. Another common solvent system involves methanol/water mixtures. Methanol is a polar solvent effective for extracting a range of compounds, and its extraction efficiency can vary depending on the concentration of water in the mixture myfoodresearch.commdpi.com. Extracts from Gambierdiscus toxicus samples have been obtained using methanol:water (80:20) noaa.gov. Organic solvents of intermediate polarity are generally used for the extraction of ciguatoxins from contaminated fish rivm.nl.

Research findings indicate that the choice of solvent significantly impacts the yield and the types of compounds extracted researchgate.netunirioja.es. For carotenoid extraction in food samples, various solvents like acetone, ethanol, tetrahydrofuran (B95107) (THF), hexane, toluene, diethyl ether, methanol, ethyl acetate, dichloromethane, petroleum ether, chloroform, and butanol have been investigated, with methanol often used as a polar solvent shimadzu.com. While these studies focus on other compounds, the principles of solvent polarity and extraction efficiency are relevant to scaritoxin.

Chromatographic Separation Techniques

Chromatographic methods are essential for further purifying scaritoxin extracts and separating scaritoxin from other co-occurring toxins and matrix components. Scaritoxin has been noted to separate from ciguatoxin on certain chromatographic media whoi.eduwhoi.edu.

HPLC is a widely used technique for the separation and analysis of marine toxins. While scaritoxin itself may not possess a strong chromophore for direct UV-Vis detection, HPLC coupled with fluorescence detection (FLD) can be employed after appropriate derivatization with a fluorescent label fao.orgrivm.nl. This approach provides high sensitivity for detecting ciguatoxins, including scaritoxin, in crude fish extracts fao.orgrivm.nl.

Encouraging results have been reported using coumarin-based fluorescent reagents or 1-anthroylnitrile for labeling ciguatoxin prior to LC separation and fluorescence detection fao.orgrivm.nl. HPLC-FLD methods have been developed and validated for the quantification of other toxins, such as Ochratoxin A, in various matrices, demonstrating the sensitivity and reproducibility achievable with this technique mdpi.comredalyc.org.

Thin-layer chromatography (TLC) is a simple yet effective technique used for separating compounds based on their polarity rroij.comlibretexts.org. Scaritoxin migrates differently from ciguatoxin in thin layer chromatography whoi.eduwhoi.edu. TLC is often used as an analytical tool to monitor the progress of purification steps or to assay fractions collected from other chromatographic separations umich.edu.

In TLC, compounds are separated based on their differential affinities for a stationary phase (commonly silica (B1680970) gel, a polar adsorbent) and a mobile phase (solvent system) rroij.comlibretexts.orgumich.edu. Non-polar mobile phases are used with polar stationary phases like silica gel rroij.com. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a compound under specific TLC conditions and can be used for tentative identification libretexts.org. TLC can be used with various solvent combinations, including polar mixtures like chloroform:methanol:water, for effective separation umpr.ac.id.

Silicic acid and DEAE cellulose (B213188) chromatography have been historically used in the purification of scaritoxin and other ciguatoxins. Toxins can be eluted from silicic acid using solvent mixtures such as chloroform/methanol noaa.gov. In one study, toxin was cleanly eluted from silicic acid in chloroform/methanol (9:1) noaa.gov.

DEAE (diethylaminoethyl) cellulose is a type of ion-exchange resin that is positively charged and used to separate negatively charged proteins and nucleic acids taylorandfrancis.combiophoretics.com. It can also be used in lipid chromatography to separate lipid classes based on ionic groups gerli.com. Scaritoxin has been shown to be easily separated from ciguatoxin on a DEAE-cellulose column whoi.eduwhoi.edu. Eluting solvents for DEAE cellulose chromatography can include chloroform, chloroform/methanol mixtures, and methanol noaa.gov.

Research on the purification of toxins from Scarus sordidus utilized silicic acid chromatography, eluting with chloroform/methanol mixtures, followed by separation on a DEAE cellulose column noaa.gov. The less polar toxin (ST-1) and the polar toxin (ST-2) were separated on DEAE cellulose noaa.gov.

Chromatography TypeStationary PhaseMobile Phase ExamplesSeparation PrincipleApplication for Scaritoxin
Silicic Acid ChromatographySilicic Acid (Polar Adsorbent)Chloroform/Methanol mixturesAdsorption based on polarityElution and initial purification noaa.gov
DEAE Cellulose ChromatographyDEAE Cellulose (Anion Exchanger)Chloroform, Chloroform/Methanol, MethanolIon exchange based on chargeSeparation from other toxins like ciguatoxin whoi.eduwhoi.edu

Gel permeation chromatography (GPC), also known as size exclusion chromatography, separates molecules based on their size rsc.org. Reversed-phase partition chromatography is a type of liquid chromatography where the stationary phase is non-polar and the mobile phase is more polar, often an aqueous-organic mixture ijsrtjournal.comum.edu.my. This is in contrast to normal-phase chromatography which uses a polar stationary phase and a less polar mobile phase ijsrtjournal.com.

Both gel permeation chromatography and reversed-phase partition chromatography have been used in the isolation and purification of toxins from diethyl ether extracts of dinoflagellate cultures taylorfrancis.com. These techniques, along with silicic acid chromatography, were employed in early efforts to purify paralytic shellfish toxins (PSTs) taylorfrancis.com. While the direct application specifically to scaritoxin in these early studies is not explicitly detailed, these methods represent established techniques for the separation of lipid-soluble marine toxins.

Gel permeation chromatography separates based on molecular size, with larger molecules eluting first rsc.org. Reversed-phase partition chromatography separates based on the differential partitioning of analytes between the non-polar stationary phase and the more polar mobile phase, with less polar compounds being retained longer ijsrtjournal.comum.edu.my.

Chromatography TypeStationary PhaseMobile PhaseSeparation PrincipleApplication Context
Gel Permeation ChromatographyPorous GelLiquid (e.g., organic solvent)Size exclusionIsolation/purification of toxins from dinoflagellate extracts taylorfrancis.com
Reversed-Phase Partition ChromatographyNon-polar liquid (on support)Aqueous-organic mixturePartitioning based on polarity/hydrophobicityIsolation/purification of toxins from dinoflagellate extracts taylorfrancis.com

Detailed research findings on the application of these specific techniques to scaritoxin itself, beyond its separation from ciguatoxin, are limited in the provided context. However, their inclusion in the general methodologies for marine toxin analysis suggests their potential utility in scaritoxin research.

Spectrometric Characterization

Spectrometric methods play a vital role in the identification and structural elucidation of scaritoxin and its related ciguatoxins. rivm.nl The combination of different spectrometric techniques often provides comprehensive information about the molecular composition and structure. rivm.nl

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and formula of scaritoxin. spectroscopyonline.com It provides information on the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which aids in identifying the compound. spectroscopyonline.com For ciguatoxins, including scaritoxin, MS can reveal distinct fragmentation patterns that are characteristic of their polyether ladder-frame structures. nih.gov Accurate-mass analysis using high-resolution mass spectrometry (HRMS) allows for the precise determination of elemental composition, further supporting molecular characterization. spectroscopyonline.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic compounds like scaritoxin. nanalysis.comjchps.comiiserkol.ac.in By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms and the three-dimensional arrangement of a molecule. nanalysis.comjchps.comiiserkol.ac.in For scaritoxin, NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, can reveal the complex arrangement of its fused ether rings and the positions of functional groups. spectroscopyonline.comiiserkol.ac.in While NMR requires relatively pure samples and can be time-consuming, it offers unparalleled detail regarding structural features. rivm.nlnanalysis.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are widely used hyphenated techniques for the separation, detection, and quantification of scaritoxin in complex samples. vliz.bemdpi.comfao.orgresearchgate.net LC separates the components of a sample based on their physico-chemical properties before they are introduced into the mass spectrometer. bezpecnostpotravin.cz This separation step is crucial for analyzing biological extracts that may contain numerous interfering compounds. mdpi.com

LC-MS/MS, utilizing tandem mass spectrometry, provides increased selectivity and sensitivity by monitoring specific fragmentation pathways of the target analyte. vliz.beresearchgate.netresearchgate.net This is particularly useful for detecting ciguatoxins at low concentrations. vliz.beresearchgate.net LC-HRMS offers high mass accuracy and resolving power, enabling the identification of scaritoxin and its congeners even in the presence of co-extractives. mdpi.com HRMS provides molecular formulas and isotopic patterns, which are valuable for confirming the identity of known toxins and for the putative identification of new analogues. mdpi.com While LC-HRMS offers improved resolution, targeted LC-MS/MS can sometimes provide higher sensitivity for specific analytes. vliz.beresearchgate.net

Research has shown the application of LC-MS/MS for characterizing the toxin profile of Gambierdiscus polynesiensis, where ciguatoxin-4A (CTX4A), identical to scaritoxin, was detected alongside other congeners like ciguatoxin-4B (CTX4B) and gambierone. researchgate.net Studies have also explored chemical derivatization strategies, such as using Girard's reagent T (GRT), to improve the ionization efficiency and thus the sensitivity of LC-MS/MS and LC-HRMS for ciguatoxins like Caribbean CTX-1. vliz.be This derivatization can lead to significant improvements in signal response and chromatographic peak shape. vliz.be

Immunochemical Assays for Research Applications

Immunochemical assays utilize the specific binding between antibodies and antigens (in this case, scaritoxin or related ciguatoxins) for detection and quantification. bezpecnostpotravin.cznih.gov These methods are often employed for high-throughput screening of samples due to their relative simplicity and speed compared to some chemical methods. bezpecnostpotravin.czfao.org

Radioimmunoassay (RIA) Development and Application

Radioimmunoassay (RIA) was one of the early immunochemical methods developed for the detection of ciguatoxin in contaminated fish. fao.orgrivm.nlfao.org In RIA, a radioactive label is used to quantify the binding of antibodies to the toxin. fao.orgrivm.nl An early RIA developed in 1977 involved conjugating ciguatoxin to human serum albumin to produce antibodies in sheep and rabbits. fao.orgrivm.nl A purified sheep antibody labeled with 125I was then used in the assay. fao.orgrivm.nl While RIA demonstrated the potential for detecting ciguatoxins directly in fish, some studies reported issues with false positives, and the method was not ideal for analyzing large numbers of samples. fao.orgrivm.nl

Enzyme Immunoassays (EIA/ELISA) and Stick Tests for Screening

Enzyme Immunoassays (EIA), including Enzyme-Linked Immunosorbent Assay (ELISA), are widely used immunochemical techniques that employ an enzyme label to produce a measurable signal, often a color change, in the presence of the target analyte. nih.govverywellhealth.com These methods offer advantages in terms of practicality and cost compared to RIA. fao.org

Competitive EIA methods have been developed for the detection of ciguatoxins. fao.orgfao.orgzu.edu.pk These assays typically involve competition between unlabeled toxin in the sample and labeled toxin for binding sites on a limited amount of antibody. nih.gov The amount of labeled toxin bound is inversely proportional to the concentration of unlabeled toxin in the sample.

Rapid enzyme immunoassay stick tests have also been developed for screening purposes. fao.orgfao.orgtaylorfrancis.com These tests are designed to be simple and quick, providing a rapid indication of the presence or absence of ciguatoxins. fao.orgtaylorfrancis.com

While immunochemical methods like RIA, EIA, and stick tests are valuable for screening and research, they can face challenges such as cross-reactivity with other polyether compounds and limitations in antibody supply. fao.orgfao.org The development of antibodies specific to different ciguatoxin congeners, including scaritoxin, remains an area of ongoing research. rivm.nl

Challenges in Antibody Production and Cross-Reactivity with Ciguatoxin Congeners

Immunochemical methods, such as radioimmunoassay (RIA), competitive enzyme immunoassay (EIA), and enzyme-linked immunosorbent assay (ELISA), have been developed for detecting marine toxins, including those related to ciguatera. fao.orgrivm.nl An ideal immunoassay should possess high sensitivity and specificity. fao.org However, a significant challenge in developing antibody-based assays for scaritoxin and ciguatoxins is the cross-reactivity with other polyether compounds. fao.orgrivm.nl

The structural similarities among the various ciguatoxin congeners, including scaritoxin (CTX4A), can lead to antibodies raised against one congener binding to others. fao.orgwikipedia.org For example, antibodies developed against Pacific ciguatoxin-1 (P-CTX-1) may not be equally effective at detecting Caribbean ciguatoxins, which have different polarities. fao.org Early immunoassays for CTXs showed cross-reactivity towards other marine toxins like okadaic acid, although the development of more specific antibodies has helped to mitigate this issue. researchgate.net

Another challenge is the limited supply of specific antibodies, particularly polyclonal antibodies, which require a continuous supply of antigen for production. fao.orgrivm.nl While monoclonal antibodies can offer a more continuous supply, obtaining antibodies against the diverse range of ciguatoxins, including scaritoxin, remains challenging. rivm.nl The lack of certified reference standards for many CTX congeners also hampers the validation of these immunochemical methods. rivm.nl

Cell-Based Bioassays for Functional Activity Assessment

Neuroblastoma Cell Assays for Sodium Channel Activation

Neuroblastoma cell-based assays (CBA-N2a), particularly those using the mouse neuroblastoma cell line N2a, are widely employed for detecting marine biotoxins that act on voltage-gated sodium channels (VGSCs). fao.orgmdpi.comnih.govmdpi.comresearchgate.net Ciguatoxins, including scaritoxin, bind to VGSCs, causing them to open at normal resting membrane potentials. fao.orgwikipedia.orgmdpi.comwikipedia.org This leads to an influx of sodium ions, resulting in cell depolarization and, in excitable cells, spontaneous action potentials. fao.orgwikipedia.orgmdpi.com

The CBA-N2a takes advantage of this phenomenon. fao.orgmdpi.com In its common format, neuroblastoma cells are treated with ouabain (B1677812) (an Na+/K+-ATPase inhibitor) and veratridine (B1662332) (a sodium channel activator). mdpi.commdpi.com This treatment increases intracellular sodium levels. mdpi.commdpi.com The addition of ciguatoxins further enhances this sodium influx, leading to cell death, which can be quantified, often using colorimetric assays like the MTT assay. mdpi.commdpi.com The assay is highly sensitive to ciguatoxins and other sodium channel activator toxins, reportedly being significantly more sensitive than the mouse bioassay for ciguatoxins. fao.orgrivm.nl

Research has focused on optimizing parameters for the CBA-N2a, including cell seeding densities, viability controls, and the concentrations of ouabain and veratridine. mdpi.comnih.gov While the N2a assay is sensitive, challenges exist, such as the low availability of sodium channels in N2a cells and potential damage caused by the ouabain/veratridine treatment at higher concentrations. mdpi.com The human neuroblastoma cell line SH-SY5Y has been explored, but it appears less suitable for CTX detection due to low sodium channel expression and high sensitivity to ouabain. mdpi.com

Other Cell-Based Assays Utilizing Membrane Depolarization Principles

Beyond the standard neuroblastoma cell viability assays, other cell-based methods utilize the principle of membrane depolarization caused by sodium channel activation. Assays based on the ability of ciguatoxins to selectively inhibit the binding of tritiated brevetoxin (B15176840) to sodium channels in rat brain synaptosomes have been reported. fao.orgrivm.nl These in vitro sodium channel assays are more sensitive than the mouse bioassay and show potential as alternatives for detecting ciguatoxins in crude fish extracts. fao.orgrivm.nl

Furthermore, functional assays based on changes in membrane potential can be used. frontiersin.org These can involve electrophysiology or the use of voltage-sensitive fluorescent dyes. researchgate.netfrontiersin.org Upon depolarization of the cell membrane due to sodium influx, voltage-sensitive dyes can change their fluorescence properties, providing a signal that can be detected using fluorescence plate readers or microscopy. frontiersin.org Rapid flow cytometric detection of ciguatoxins using fluorescent voltage-sensitive dyes has also been demonstrated, where a depolarization response can be detected directly by ciguatoxin alone, with increased sensitivity in the presence of veratridine. researchgate.net

Limitations and Advancements in Scaritoxin Analytical Research

Despite the available methodologies, several limitations persist in the analytical research of scaritoxin and related ciguatoxins. The lack of readily available certified reference standards for many ciguatoxin congeners, including scaritoxin, significantly hinders the validation and standardization of detection methods. rivm.nlmdpi.comresearchgate.net The complexity of extracting trace quantities of these toxins from diverse and complex biological matrices, such as fish tissue, also presents a challenge. rivm.nlresearchgate.net

While immunoassays offer potential for high-throughput screening, their specificity can be compromised by the structural similarities among polyether toxins, leading to cross-reactivity. fao.orgrivm.nlresearchgate.net Cell-based assays, while sensitive to the functional activity of sodium channel activators, may be labor-intensive and require specialized equipment, making them less cost-effective for routine screening of large numbers of samples in their current format. fao.orgrivm.nlhawaii.edu Interpreting data from neuroblastoma assays requires an understanding of the pharmacological and functional differences between cultured cell lines and intact neurons. researchgate.net

Advancements in scaritoxin analytical research are moving towards more sensitive and specific methods. The combination of Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) appears promising, offering higher sensitivity and selectivity compared to the mouse bioassay, although it requires large-scale extraction and is time-consuming. rivm.nl Efforts are also underway to develop new hybridoma cell lines for the production of anti-ciguatoxin monoclonal antibodies with potentially improved specificity. rivm.nl Research into enhancing the sensitivity of cell-based assays, such as using voltage-gated potassium channel inhibitors in conjunction with ouabain and veratridine in the N2a assay, is also being explored. mdpi.com The development of novel fluorescence-based binding assays and improved ELISA formats using different antibody sources, like chicken antibodies, represents further progress in developing more rapid and reliable screening methods. researchgate.nethawaii.edu

Scaritoxin Analogues and Derivatives: Structure Activity Relationship Research

Identification of Naturally Occurring Scaritoxin Congeners and Metabolites

Scaritoxin is produced by the dinoflagellate Gambierdiscus toxicus and accumulates in poisonous fish. wikipedia.org It has been specifically identified in parrotfish (Scarus gibbus, now Chlorurus gibbus), from which its name is derived. wikipedia.org Scaritoxin is considered to correspond to a mixture of CTX-4A and CTX-4B based on chromatographic properties. fao.orgfao.org These toxins are transferred through the marine food web, undergoing biotransformation in fish. wikipedia.orgacs.org

While Gambierdiscus toxicus produces precursor gambiertoxins, such as gambiertoxin-4B (GTX-4B), these are oxidatively metabolized in fish to produce more polar ciguatoxins, including scaritoxin (CTX4A) and its diastereomer CTX4B. fao.orgwikiwand.comrivm.nl The specific metabolic pathways for ciguatoxins, including scaritoxin, in fish are not fully understood, particularly for Caribbean ciguatoxins. acs.org However, it is hypothesized that biotransformation in fish contributes to the array of ciguatoxin congeners observed. wikipedia.orgacs.org Studies have detected M-seco-CTXs and 2-hydroxy analogs as in vitro oxidation products of ciguatoxins, suggesting potential detoxification pathways. nih.gov

Naturally occurring congeners related to scaritoxin are part of the broader group of ciguatoxins, which can vary structurally by geographical region (e.g., Pacific vs. Caribbean) and the fish species involved. fao.orgresearchgate.net More than 20 analogues of Pacific CTXs have been identified, with structural modifications primarily occurring at the termini of the toxin molecules, often through oxidation. fao.org

Structure-Activity Relationship (SAR) Studies for Voltage-Gated Sodium Channel Modulation

Ciguatoxins, including scaritoxin, exert their primary toxic effects by modulating voltage-gated sodium channels (NaV channels) in excitable cells. wikipedia.orgwikipedia.orgnih.govmdpi.com They bind to site 5 on the alpha subunit of these channels, which leads to channel opening at resting membrane potential, increased sodium ion permeability, membrane depolarization, and spontaneous action potentials. wikipedia.orgwikipedia.org This interaction disrupts normal neuronal and muscle function. wikipedia.org

SAR studies for ciguatoxins aim to understand how specific structural features relate to their potency and activity on NaV channels. While detailed SAR specifically for scaritoxin (CTX4A) is not as extensively documented as for other ciguatoxins like CTX1B or CTX3C, it is understood to share the common polycyclic polyether backbone characteristic of ciguatoxins that is crucial for NaV channel binding. wikipedia.orgfao.org

Studies on other toxins that target NaV channels, such as saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX), have provided insights into the binding sites and mechanisms of NaV channel modulation, which inform the broader understanding of ciguatoxin interactions. mdpi.comnih.govnih.govnih.govmdpi.com These toxins bind to different sites on the channel, with ciguatoxins binding to site 5, distinct from the pore-blocking site 1 targeted by TTX and STX. wikipedia.orgmdpi.com

SAR studies often involve the use of various bioassays, including the mouse bioassay and cell-based assays utilizing neuroblastoma cells, which are sensitive to NaV channel modulators. fao.orgrivm.nlhawaii.edu These assays help in assessing the relative potency of different ciguatoxin congeners and synthetic analogues.

Exploration of Synthetic Approaches to Scaritoxin Analogues

The complex polycyclic polyether structure of scaritoxin and other ciguatoxins presents significant challenges for total synthesis. While the total synthesis of some ciguatoxin analogues, such as CTX3C, has been reported, the synthesis of scaritoxin itself is highly complex. nih.govdntb.gov.ua

Synthetic efforts in the field of ciguatoxins often focus on synthesizing specific fragments of the molecule or simplified analogues to study their biological activity and contribute to the understanding of SAR. dntb.gov.ua These approaches can involve various strategies for constructing the fused ether rings and incorporating the specific stereochemistry found in natural ciguatoxins. dntb.gov.ua

The difficulty in obtaining sufficient quantities of pure scaritoxin and its naturally occurring congeners from natural sources underscores the importance of developing synthetic routes for research purposes, including detailed SAR studies and the development of detection methods. acs.orgrivm.nl

Comparison of Biological Activities Among Scaritoxin and Other Ciguatoxin Analogues

Scaritoxin is considered a ciguatoxin analogue, specifically related to CTX-4A and CTX-4B. fao.orgfao.org The biological activities of ciguatoxin analogues are primarily assessed by their potency in activating voltage-gated sodium channels, which correlates with their toxicity in bioassays. Different ciguatoxin congeners exhibit varying levels of toxicity. fao.orgresearchgate.net

Generally, Pacific ciguatoxins, such as P-CTX-1, are considered highly potent. fao.org The toxicity of ciguatoxin analogues can be influenced by their structural variations, which affect their binding affinity and efficacy in modulating NaV channels. fao.orgresearchgate.net For example, studies have assigned relative potencies to different CTX3C analogues. researchgate.net

Comparing the biological activities of scaritoxin with other ciguatoxin analogues is crucial for understanding the toxicological profiles of contaminated fish and for developing effective detection and management strategies for ciguatera fish poisoning. The variability in toxin profiles among fish species and geographical regions further highlights the need for comprehensive comparative studies. fao.orgnih.govresearchgate.net

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
Scaritoxin (CTX4A)6437372
Ciguatoxin (CTX1B)5311333
Ciguatoxin 2 (CTX2)6441260
Ciguatoxin 3 (CTX3)6444399
Ciguatoxin 4B (CTX4B)6450530
Ciguatoxin 3C (CTX3C)6442245
Maitotoxin (B1166249)71460273
Maitotoxin-3139291740

Interactive Data Table: Relative Potency of Selected Ciguatoxin Analogues

Future Directions and Emerging Research Areas for Scaritoxin

Elucidation of Complete Biosynthetic Pathways in Dinoflagellates

A significant area for future research involves fully elucidating the biosynthetic pathways of scaritoxin and other ciguatoxins in the producing dinoflagellates, particularly Gambierdiscus toxicus. While it is known that these toxins are produced by dinoflagellates and are polyketide-derived, the complete enzymatic steps and genetic machinery involved in their synthesis remain largely unknown. Research into the biosynthesis of other marine neurotoxins, such as saxitoxin (B1146349), has highlighted the complexity of dinoflagellate genomes, which are often large and complex, posing challenges for gene identification. mdpi.comresearchgate.netnih.gov Understanding the genes and enzymes responsible for scaritoxin production is crucial for comprehending the factors that influence toxin production in dinoflagellate cultures and how this process is modulated by environmental conditions. fao.org This knowledge could potentially lead to the development of targeted molecular monitoring techniques for toxin-producing organisms. safefish.com.au

Comprehensive Molecular Modeling and Computational Chemistry of Scaritoxin

Advanced molecular modeling and computational chemistry techniques offer powerful tools for studying the structure, properties, and interactions of scaritoxin. zu.edu.pknextmol.comtarosdiscovery.comkallipos.granu.edu.au Given the complex polycyclic ether structure of scaritoxin, computational methods can be used to perform detailed conformational analyses and predict its behavior in different environments. wikipedia.org Future research can utilize techniques such as molecular dynamics simulations to understand the toxin's flexibility and how it interacts with biological membranes and target proteins at an atomic level. nextmol.comkallipos.gr Quantum chemistry calculations can provide insights into the electronic properties and reactivity of scaritoxin. nextmol.comkallipos.gr These computational approaches can aid in refining the understanding of scaritoxin's mechanism of action and predicting its binding affinity to target sites. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Further development and application of advanced in vitro and ex vivo models are essential for detailed mechanistic studies of scaritoxin's effects at the cellular and tissue levels. nih.govqima-lifesciences.comnih.govmdpi.com While in vivo studies in animal models have provided valuable information on the toxic effects of ciguatoxins, in vitro models using cell lines, such as neuronal cells or cells expressing specific voltage-gated sodium channel subtypes, can allow for controlled investigations of the toxin-receptor interactions and downstream cellular responses. wikipedia.orgnih.govqima-lifesciences.commdpi.com Ex vivo models, such as isolated tissue preparations (e.g., nerve or muscle tissues), can bridge the gap between in vitro and in vivo studies, enabling the study of scaritoxin's effects in a more complex, yet controlled, tissue environment. nih.govqima-lifesciences.commdpi.com These models can help to elucidate the specific ion channel subtypes targeted by scaritoxin and the precise molecular events that lead to depolarization and altered cellular function. wikipedia.orgnih.govmdpi.com

Exploration of Specific Protein and Receptor Binding Sites Beyond Voltage-Gated Sodium Channels

Although voltage-gated sodium channels are considered the primary targets of ciguatoxins, including scaritoxin, future research should explore the possibility of scaritoxin interacting with other proteins or receptor sites. wikipedia.orgnih.govmdpi.com While ciguatoxins are known to bind to site 5 on voltage-gated sodium channels, investigations into potential interactions with other sites on these channels or entirely different cellular targets could reveal additional mechanisms contributing to the diverse symptoms of ciguatera fish poisoning. wikipedia.orgnih.govmdpi.comresearchgate.net Techniques such as radioligand binding assays, affinity chromatography, and pull-down assays, combined with mass spectrometry, could be employed to identify novel binding partners of scaritoxin in relevant biological matrices.

Integration of Multi-Omics Approaches to Understand Cellular Responses to Scaritoxin Exposure

The application of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics, lipidomics) can provide a comprehensive understanding of the cellular and molecular responses to scaritoxin exposure. mdpi.comnih.govnih.govwindows.netplos.org By analyzing changes in gene expression, protein levels, and metabolic profiles in cells or tissues exposed to scaritoxin, researchers can identify affected biological pathways and networks. mdpi.comnih.govnih.govplos.org This can reveal not only the direct effects of the toxin but also the cellular defense mechanisms and adaptive responses. mdpi.comnih.gov Integrated analysis of multi-omics data can provide a holistic view of the toxicological effects and help identify potential biomarkers of exposure or toxicity. mdpi.comnih.govnih.gov

Standardization of Scaritoxin Reference Materials for Research

The availability of well-characterized and standardized reference materials for scaritoxin is crucial for ensuring the accuracy, comparability, and reliability of research findings across different laboratories and studies. lgcstandards.comcanada.caaesan.gob.esnih.govaesan.gob.es Currently, the lack of readily available scaritoxin standards can hamper the validation of analytical methods and the accurate quantification of the toxin in environmental and biological samples. rivm.nl Future efforts should focus on the isolation, purification, and certification of scaritoxin reference materials. safefish.com.aulgcstandards.comcanada.caaesan.gob.esaesan.gob.es This includes establishing clear criteria for purity, stability, and concentration, and making these standards accessible to the research community. The development of non-toxic or less toxic surrogates with similar physicochemical properties could also serve as valuable reference materials, particularly for analytical method development and validation. nih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Improving the sensitivity and specificity of analytical techniques for scaritoxin detection and quantification is a critical area for future research. researchgate.netmdpi.comjournalwjarr.comresearchgate.net Scaritoxin is often present at very low concentrations in fish tissue, and its complex structure and similarity to other ciguatoxins pose analytical challenges. wikipedia.orgsafefish.com.aurivm.nlfao.org While techniques like liquid chromatography-mass spectrometry (LC-MS) show promise, further development is needed to enhance their sensitivity and ability to differentiate between various ciguatoxin congeners, including scaritoxin (CTX4A) and its diastereomer CTX4B. wikipedia.orgrivm.nlresearchgate.netmdpi.comjournalwjarr.comwikipedia.orgwikiwand.com Novel approaches, such as advanced chromatographic methods, hyphenated techniques, and the development of highly specific antibodies or biosensors, could significantly improve the ability to accurately detect and quantify scaritoxin in complex matrices. rivm.nlresearchgate.netmdpi.comjournalwjarr.comresearchgate.netfao.org

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Scaritoxin in complex biological matrices?

Answer: Scaritoxin identification typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity for low-concentration toxins . For quantification, calibration curves using isotopically labeled internal standards are essential to account for matrix effects. Sample preparation should include solid-phase extraction to isolate Scaritoxin from proteins and lipids, followed by validation via spike-recovery experiments (e.g., 80–120% recovery rates) .

Advanced: How can researchers resolve contradictions in reported mechanisms of action for Scaritoxin across electrophysiological studies?

Answer: Contradictions often arise from variations in experimental models (e.g., cell lines vs. primary neurons) or voltage-clamp protocols. A systematic review approach (PRISMA guidelines) should be adopted to compare studies, focusing on variables like temperature, ion concentrations, and toxin purity . Meta-analyses can quantify heterogeneity using I² statistics, while controlled replication studies under standardized conditions (e.g., HEK293 cells expressing human sodium channels) may clarify discrepancies .

Basic: What synthetic strategies are currently employed for Scaritoxin production in laboratory settings?

Answer: Scaritoxin synthesis involves multi-step organic reactions, including stereoselective epoxidation and ring-closing metathesis. Key challenges include preserving stereochemistry during purification; flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is critical . Purity should be verified via NMR (¹H, ¹³C) and high-resolution MS, with ≥95% purity required for biological assays .

Advanced: How should in vivo models be designed to evaluate Scaritoxin’s chronic toxicity while addressing ethical concerns?

Answer: Utilize the 3Rs framework (Replacement, Reduction, Refinement). Zebrafish larvae (OECD TG 236) allow high-throughput screening of neurotoxicity via locomotor assays, minimizing mammalian use. For chronic studies, dose escalation in rodents must follow NIH guidelines, including endpoint criteria (e.g., 20% weight loss) and histopathological analysis of neural tissues .

Basic: What statistical methods are appropriate for analyzing Scaritoxin’s dose-response relationships?

Answer: Non-linear regression (e.g., four-parameter logistic model) is standard for IC₅₀ calculations. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals, while ANOVA with post-hoc Tukey tests compares efficacy across analogues. Outliers should be assessed via Grubbs’ test to avoid skewing results .

Advanced: How can molecular modeling and toxicology be integrated to predict Scaritoxin’s off-target effects?

Answer: Molecular docking (AutoDock Vina) against homology-modeled ion channels identifies potential targets. Follow with molecular dynamics simulations (50 ns, AMBER force field) to assess binding stability. Validate predictions using siRNA knockdown in vitro and transcriptomic profiling (RNA-seq) to detect pathway perturbations .

Basic: What strategies ensure a comprehensive literature review for Scaritoxin-related research gaps?

Answer: Combine database searches (PubMed, Scopus) with backward/forward citation tracking. Use controlled vocabulary (MeSH terms: “Scaritoxin/chemistry”[Mesh], “Neurotoxins/toxicity”[Mesh]). Screen patents (Espacenet) for unreported synthetic routes. Document search strategies using PRISMA flow diagrams .

Advanced: What experimental controls are critical for ensuring reproducibility in Scaritoxin studies?

Answer: Include (1) positive controls (e.g., veratridine for sodium channel activation), (2) solvent controls (match DMSO concentrations), and (3) batch-to-batch toxin validation via LC-MS. Pre-register protocols on platforms like Open Science Framework to minimize analytical flexibility .

Basic: How are molecular targets of Scaritoxin identified and validated experimentally?

Answer: Patch-clamp electrophysiology confirms ion channel modulation. For target identification, use photoaffinity labeling with a Scaritoxin-azide probe followed by click chemistry and pull-down/MS analysis. CRISPR-Cas9 knockout of candidate channels validates specificity .

Advanced: What frameworks guide the design of longitudinal studies assessing Scaritoxin’s environmental persistence?

Answer: Apply the PECO framework (Population: aquatic ecosystems; Exposure: Scaritoxin; Comparator: uncontaminated sites; Outcome: bioaccumulation). Use LC-MS/MS for water/soil quantification and metabarcoding to monitor microbial degradation. Time-series analysis (ARIMA models) predicts half-life under varying pH/temperature conditions .

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(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol
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(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.